Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate
Overview
Description
Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate is a compound that can be associated with a variety of chemical reactions and possesses distinct physical and chemical properties. While the specific compound is not directly studied in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the behavior of similar molecules.
Synthesis Analysis
The synthesis of related 2,3-dihydrobenzofuran derivatives has been explored through various methods. For instance, the electrochemical aryl radical generation followed by cyclization and carboxylation sequences has been used to synthesize 2,3-dihydrobenzofuran-3-ylacetic acids . Additionally, the acylation of 2,3-dimethyl-4-hydroxybenzofuran with different acetic acids has been reported to yield a mixture of acyl compounds, which could be analogous to the synthesis of methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate . Furthermore, a two-step synthesis involving thermal cyclization and base-catalyzed hydrolysis has been described for 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, which may share similarities with the target compound's synthesis .
Molecular Structure Analysis
The molecular structure of methyl 4-hydroxybenzoate, a compound with a similar benzofuran moiety, has been determined using single-crystal X-ray diffraction, and its intermolecular interactions were analyzed using Hirshfeld surface analysis . This approach could potentially be applied to methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate to gain insights into its molecular structure and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of benzofuran derivatives has been studied in various contexts. For example, the isomerization of 4-aminobenzofurans to 4-hydroxyindoles in acidic medium indicates the potential for ring-opening and rearrangement reactions in benzofuran compounds . This suggests that methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate may also undergo similar transformations under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives can be inferred from studies on similar compounds. The experimental and computed vibrational spectra of methyl 4-hydroxybenzoate have been correlated, and the energies of frontier orbitals have been used to calculate chemical quantum parameters, which could be relevant to understanding the properties of the target compound . Additionally, the synthesis methods and the resulting molecular structures of related compounds provide a basis for predicting the solubility, stability, and reactivity of methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate .
Scientific Research Applications
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Antimicrobial Agents
- Field : Pharmacology .
- Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
- Method : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
- Results : Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
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Neurotransmitter Release
- Field : Neuroscience .
- Application : Some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine and serotonin in the brain .
- Method : Specific benzofuran derivatives are used as putative entactogen drugs .
- Results : These compounds have shown to affect the release of certain neurotransmitters in the brain .
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Flavoring Agents
- Field : Food Science .
- Application : 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol) and its methyl ether 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) are important aroma chemicals and are considered key flavor compounds in many fruits .
- Method : These compounds are synthesized by a series of enzymatic steps in fruits . HDMF is also a product of the Maillard reaction .
- Results : Due to their attractive sensory properties, they are highly appreciated by the food industry .
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Wine Aroma
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Antioxidants
- Field : Biochemistry .
- Application : Hydroxymaltol, which is formed from the rearrangement of certain ketones, has strong antioxidant properties due to its enolone unit .
- Method : The antioxidant properties of hydroxymaltol are utilized in various biochemical applications .
- Results : The use of hydroxymaltol can help in neutralizing harmful free radicals in the body .
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Antibiotics
- Field : Pharmacology .
- Application : Derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic acid, especially those containing a fluorine atom, are known as highly effective antibiotics .
- Method : These compounds are synthesized in the lab and have shown to be similar to commonly used quinolones .
- Results : The sulfur atom in the 2 position of the quinoline moiety improves antibacterial activity .
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Neurodegenerative Diseases
- Field : Neuroscience .
- Application : Certain compounds have recently attracted interest in the treatment of neurodegenerative diseases .
- Method : These compounds are used in the development of new effective drugs for neurodegenerative diseases .
- Results : These compounds are useful in the treatment of neurodegenerative diseases .
properties
IUPAC Name |
methyl 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2)6-8-9(13)4-7(11(14)15-3)5-10(8)16-12/h4-5,13H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMNNJFWLVHHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2O1)C(=O)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648629 | |
Record name | Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate | |
CAS RN |
955884-97-6 | |
Record name | Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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